molecular formula C15H9N3O2S B11480336 3-(furan-2-yl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

3-(furan-2-yl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

Cat. No.: B11480336
M. Wt: 295.3 g/mol
InChI Key: AIRQPZGRIBYQLJ-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one: is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a furan ring, a phenyl group, and a triazolothiadiazine core, contributes to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-2-yl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the condensation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with substituted aromatic acids and phenacyl bromides . The reaction is carried out in refluxing ethanol in the presence of a catalytic amount of piperidine, resulting in the formation of the desired triazolothiadiazine derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazole or thiadiazine rings, potentially altering the compound’s pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl or furan rings.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology: In biological research, 3-(furan-2-yl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has shown potential as an enzyme inhibitor. It has been studied for its inhibitory effects on enzymes such as carbonic anhydrase and cholinesterase .

Medicine: The compound exhibits various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . It has been investigated for its potential use in the treatment of cancer, bacterial infections, and inflammatory diseases.

Industry: In the industrial sector, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it has been shown to inhibit carbonic anhydrase by binding to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate . Additionally, it can interact with cholinesterase enzymes, inhibiting the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

  • 6-aryl-3-(pyridin-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
  • 6-aryl-3-(5-nitrofuran-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
  • 6-(alkyl/aryl amino)-3-(5-nitrofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

Uniqueness: The uniqueness of 3-(furan-2-yl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one lies in its specific combination of a furan ring, a phenyl group, and a triazolothiadiazine core. This unique structure contributes to its diverse pharmacological activities and makes it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C15H9N3O2S

Molecular Weight

295.3 g/mol

IUPAC Name

3-(furan-2-yl)-7-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

InChI

InChI=1S/C15H9N3O2S/c19-13-9-12(10-5-2-1-3-6-10)21-15-17-16-14(18(13)15)11-7-4-8-20-11/h1-9H

InChI Key

AIRQPZGRIBYQLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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